

# In-Depth Technical Guide: (S)-beta-(4-Bromophenyl)alaninol Hydrochloride

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## Compound of Interest

Compound Name:	<i>(S)-beta-(4-Bromophenyl)alaninol hydrochloride</i>
CAS No.:	1213312-07-2
Cat. No.:	B2424241

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Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

## Executive Summary

**(S)-beta-(4-Bromophenyl)alaninol hydrochloride**, systematically referred to as (S)-3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride, is a highly specialized chiral amino alcohol[1]. In modern medicinal chemistry, this building block is indispensable for the synthesis of targeted therapeutics, particularly inhibitors of the AGC kinase family, such as AKT/PKB[2] and PDK1[3]. Its precise stereochemistry and functional group arrangement provide an ideal pharmacophore for engaging the ATP-binding pockets of kinases, while the para-bromo substituent serves as a versatile synthetic handle for late-stage diversification[3].

## Physicochemical Properties & Identification

Accurate identification and handling of chiral building blocks are foundational to reproducible drug development. Below is the consolidated physicochemical profile of the compound[4].

Property	Value / Description
Chemical Name	(S)-3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Common Synonym	(S)-beta-(4-Bromophenyl)alaninol hydrochloride
CAS Number (HCl Salt)	1213312-07-2[1]
CAS Number (Free Base)	1143534-62-6[4]
Molecular Formula	C9H13BrClNO (Salt) / C9H12BrNO (Free Base)
Molecular Weight	266.56 g/mol (Salt) / 230.10 g/mol (Free Base)
SMILES (Free Base)	<chem>OCCC1=CC=C(Br)C=C1</chem>
Boiling Point	348.6 ± 27.0 °C at 760 mmHg (Predicted for Free Base)[4]
Storage Conditions	4 °C, protect from light[4]

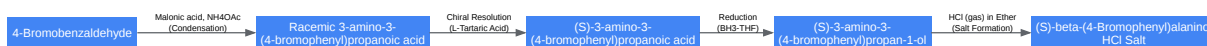
## Structural Significance in Medicinal Chemistry

The architectural value of (S)-beta-(4-Bromophenyl)alaninol lies in its tri-functional nature:

- The Primary Amine: Acts as the primary nucleophile for amide coupling with heterocyclic cores (e.g., pyrrolopyrimidines or piperidines)[2].
- The Terminal Hydroxyl: Essential for establishing critical hydrogen-bonding networks with specific residues in the kinase hinge region or allosteric pockets.
- The para-Bromo Phenyl Ring: The bromine atom is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by swapping the bromine for various aryl, heteroaryl, or amine groups without rebuilding the chiral center[3].

## Synthetic Methodology & Causality

The synthesis of this chiral building block must maintain absolute stereochemical integrity. The following protocol outlines a self-validating synthetic route, emphasizing the causality behind each chemical intervention[5].



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Synthetic pathway for **(S)-beta-(4-Bromophenyl)alaninol hydrochloride**.

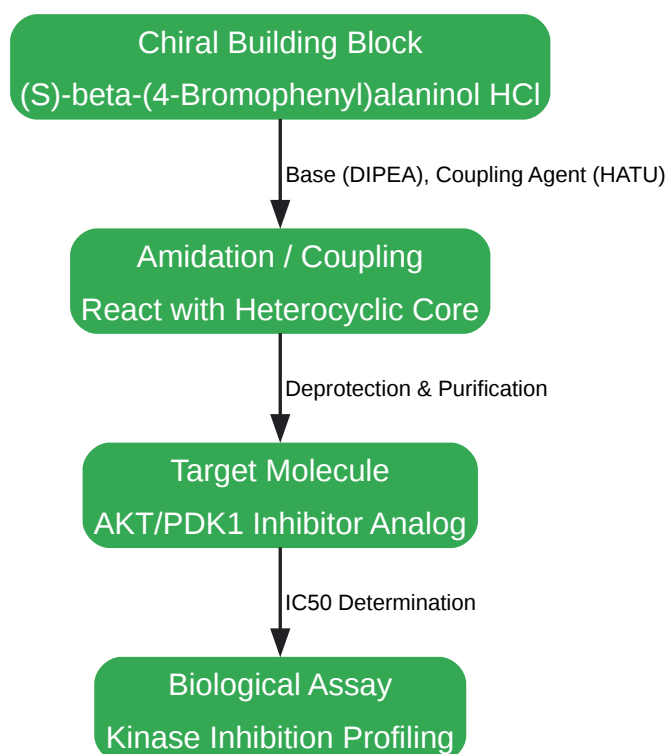
Step-by-Step Protocol:

- Step 1: Rodionov Condensation
  - Action: React 4-bromobenzaldehyde with malonic acid and ammonium acetate in ethanol under reflux[5].
  - Causality: This multi-component reaction efficiently constructs the beta-amino acid backbone in a single pot. The ammonia acts as the nitrogen source, while malonic acid provides the two-carbon extension via Knoevenagel condensation followed by decarboxylation.
- Step 2: Chiral Resolution
  - Action: Treat the racemic mixture with (L)-tartaric acid in an aqueous-alcoholic solvent system to selectively crystallize the (S)-enantiomer salt.
  - Causality: Diastereomeric salt formation exploits the differential solubility of the (S,L) vs. (R,L) salts. Crystallization provides a scalable, self-purifying mechanism to achieve >99% enantiomeric excess (ee).
- Step 3: Chemoselective Reduction
  - Action: Suspend the (S)-amino acid in anhydrous THF and slowly add Borane-THF complex (BH<sub>3</sub>·THF) at 0 °C, then warm to room temperature.

- Causality: BH3 is highly chemoselective for carboxylic acids over other functional groups. Unlike Lithium Aluminum Hydride (LiAlH<sub>4</sub>), which is overly harsh and can cause partial debromination or racemization, BH3 ensures the chiral center remains untouched while fully reducing the acid to the primary alcohol.
- Step 4: Hydrochloride Salt Formation
  - Action: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete. Filter and dry under vacuum.
  - Causality: Free aliphatic amines are prone to atmospheric oxidation and CO<sub>2</sub> absorption (forming carbamates). Converting the free base to the HCl salt drastically increases its thermodynamic stability, shelf-life, and handling characteristics as a free-flowing powder.

## Application Workflow: Integration into Kinase Inhibitor Synthesis

When synthesizing analogs of AKT/PKB inhibitors (such as Capivasertib derivatives), the (S)-beta-(4-Bromophenyl)alaninol HCl salt is coupled to a core scaffold[2].



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Integration of the chiral building block into kinase inhibitor discovery workflows.

Standard Amide Coupling Protocol:

- Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
  - Self-Validation: The reaction mixture should turn pale yellow, indicating the formation of the active OAt ester.
- Coupling: Add **(S)-beta-(4-Bromophenyl)alaninol hydrochloride** (1.1 eq) to the activated mixture. The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine in situ.
- Monitoring: Monitor via LC-MS. The mass of the desired product should appear within 1-2 hours.
- Workup: Quench with saturated aqueous NaHCO<sub>3</sub>. Extract with ethyl acetate. The aqueous wash removes DMF and HATU byproducts.

## Analytical Validation (E-E-A-T)

To guarantee the trustworthiness of the building block before deployment in multi-step syntheses, the following analytical suite is mandatory:

- Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol mobile phase). The (S)-enantiomer must show an enantiomeric excess (ee) of  $\geq 98.0\%$ .
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Confirm the structural integrity. Key signals include the aromatic protons (multiplet, ~7.2-7.5 ppm), the chiral methine proton (multiplet, ~4.2 ppm), and the broad exchangeable signals for the -NH<sub>3</sub><sup>+</sup> and -OH groups.
- LC-MS: Ensure the presence of the characteristic bromine isotope pattern (M and M+2 peaks of approximately equal intensity at m/z 230 and 232 for the free base).

## References

- Google Patents.WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors.
- Google Patents.US10059714B2 - Bicyclic heterocycles as AKT inhibitors.

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## Sources

- [1. Alaninol | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents \[patents.google.com\]](#)
- [4. \(S\)-3-Amino-3-\(4-bromophenyl\)propan-1-ol | 1143534-62-6 \[sigmaaldrich.com\]](#)
- [5. 3-Amino-3-\(4-bromophenyl\)propan-1-ol synthesis - chemicalbook \[chemicalbook.com\]](#)
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